molecular formula C11H9ClN2 B113215 5-(3-Chlorophenyl)pyridin-2-amine CAS No. 893738-14-2

5-(3-Chlorophenyl)pyridin-2-amine

Cat. No. B113215
M. Wt: 204.65 g/mol
InChI Key: YLBIMHAAQBBISK-UHFFFAOYSA-N
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Description

“5-(3-Chlorophenyl)pyridin-2-amine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also has an amine group (-NH2) attached to the second carbon of the pyridine ring and a chlorophenyl group attached to the fifth carbon .


Molecular Structure Analysis

The molecular structure of “5-(3-Chlorophenyl)pyridin-2-amine” consists of a pyridine ring with an amine group (-NH2) attached to the second carbon and a chlorophenyl group attached to the fifth carbon . The presence of the nitrogen atom in the pyridine ring and the amine group makes the compound a heterocyclic amine .

Scientific Research Applications

Antimicrobial and Anticancer Activities

5-(3-Chlorophenyl)pyridin-2-amine has shown potential in antimicrobial and anticancer research. A study demonstrated that diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates, related compounds to 5-(3-Chlorophenyl)pyridin-2-amine, exhibited high antimicrobial activities against various Gram-negative and Gram-positive bacteria, as well as fungi. Additionally, these compounds displayed significant cytotoxicity and anticancer activities against liver carcinoma and human breast adenocarcinoma cell lines (Abdel-megeed et al., 2012).

Chemical Synthesis and Characterization

5-(3-Chlorophenyl)pyridin-2-amine is involved in various chemical syntheses and characterizations. For instance, it has been used in the synthesis of pyrazolo[1,5-a]pyrimidin-7-amine, which was confirmed by element analysis, IR, 1H NMR, and X-ray diffraction, demonstrating moderate anticancer activity (Lu Jiu-fu et al., 2015). In another study, the reaction of 5-(4-chlorophenyl)-4-benzoyl-1-(4-hydroxyphenyl)-3-hydroxy-3-pyrrolin-2-one with aromatic amines afforded corresponding 3-arylamino derivatives, showing the versatility of related compounds in chemical synthesis (Armisheva et al., 2011).

Catalysis and Coordination Chemistry

The compound plays a role in catalysis and coordination chemistry. For example, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine, demonstrating its use in selective amination processes (Jianguo Ji et al., 2003). Additionally, the synthesis and characterization of Co(III) complexes with amine including 5-(3-Chlorophenyl)pyridin-2-amine have been studied, contributing to the field of metal-organic chemistry (Amirnasr et al., 2001).

Crystallography and Molecular Structure

The crystal structure of compounds related to 5-(3-Chlorophenyl)pyridin-2-amine has been a subject of interest. A study on the crystal structure of a chiral sec-amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, revealed insights into the molecular structure of similar compounds (Adeleke & Omondi, 2022).

Luminescent Properties

The luminescent properties of coordination complexes involving 5-(3-Chlorophenyl)pyridin-2-amine and similar compounds have been explored. A study found that the solid-state luminescent properties of perchlorate-containing complexes were stronger than those of nitrate-containing complexes (Zhang et al., 2013).

Safety And Hazards

The safety data sheet for “5-(3-Chlorophenyl)pyridin-2-amine” suggests that it may cause skin and eye irritation. In case of inhalation, it is advised to move the victim to fresh air and give artificial respiration if needed .

properties

IUPAC Name

5-(3-chlorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBIMHAAQBBISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602411
Record name 5-(3-Chlorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)pyridin-2-amine

CAS RN

893738-14-2
Record name 5-(3-Chlorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Bollenbach, E Salvat, F Daubeuf, P Wagner… - European Journal of …, 2018 - Elsevier
4-phenylpyridin-2-yl-guanidine (5b): a new inhibitor of the overproduction of pro-inflammatory cytokines (TNFα and Il1β) was identified from a high-throughput screening of a chemical …
Number of citations: 10 www.sciencedirect.com

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